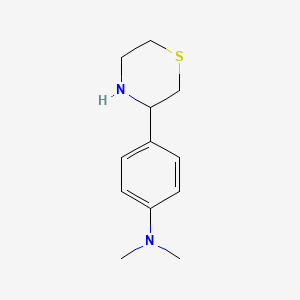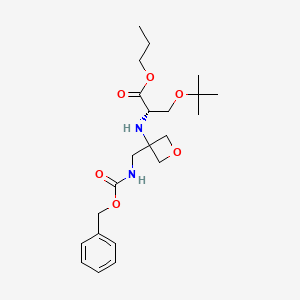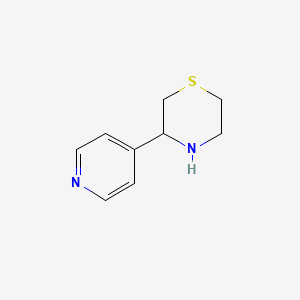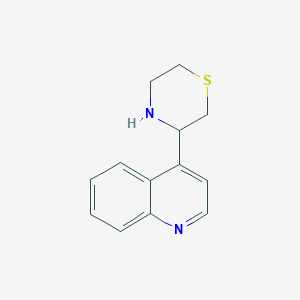
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline is an organic compound with the molecular formula C₁₂H₁₈N₂S It features a thiomorpholine ring substituted with a dimethylamino group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with thiomorpholine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or thiols.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives
Scientific Research Applications
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(thiomorpholin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and dimethylamino group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A related compound with a dimethylamino group attached to an aniline ring.
4-thiomorpholin-3-ylaniline: A compound with a thiomorpholine ring and an aniline moiety but without the dimethyl substitution.
Uniqueness
N,N-dimethyl-4-(thiomorpholin-3-yl)aniline is unique due to the presence of both the dimethylamino group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-thiomorpholin-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-14(2)11-5-3-10(4-6-11)12-9-15-8-7-13-12/h3-6,12-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUMVXSZNYERIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CSCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)

![[1-(3-Bromophenyl)-2,2-difluoroethyl] diethyl phosphate](/img/structure/B8050554.png)

![[2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid](/img/structure/B8050573.png)
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-[1-(tert-butoxycarbonyl)-1H-indole-3-yl]propionic acid propyl ester](/img/structure/B8050583.png)
![Propyl 2-[[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050584.png)
![Propyl 2-[[3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate](/img/structure/B8050588.png)
![2-[[3-[4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050592.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-[(2-oxo-2-propoxyethyl)amino]oxetan-3-yl]butanoate](/img/structure/B8050593.png)
![2-[[3-[2-[1-(4-Methylphenyl)sulfonylindol-3-yl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050597.png)
![Propyl 2-[[3-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050602.png)


